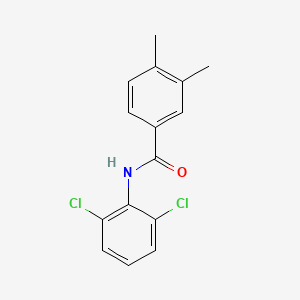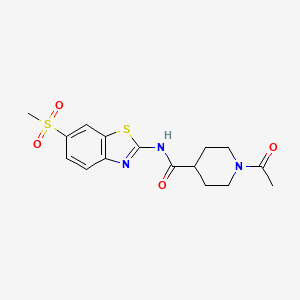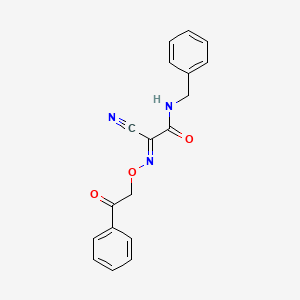![molecular formula C18H15ClN2OS B5779021 N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5779021.png)
N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that belongs to the class of thiazole derivatives.
Preparation Methods
The synthesis of N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 3-chloro-4-methylbenzylamine with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then reacted with benzoyl chloride to form the final product .
Chemical Reactions Analysis
N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets in the cell. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival pathways, leading to the inhibition of cancer cell growth and the induction of apoptosis . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide can be compared with other thiazole derivatives such as:
N-[4-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide: Similar structure but with different substitution patterns on the thiazole ring.
N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]thiourea: Similar structure but with a thiourea group instead of a benzamide group.
These compounds share similar biological activities but may differ in their potency and selectivity towards specific targets.
Properties
IUPAC Name |
N-[5-[(3-chloro-4-methylphenyl)methyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-12-7-8-13(10-16(12)19)9-15-11-20-18(23-15)21-17(22)14-5-3-2-4-6-14/h2-8,10-11H,9H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNMRISFTNUMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5778940.png)
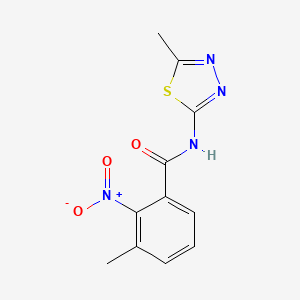
![4-Benzyl-1-[(3,4-dichlorophenyl)methyl]piperidine](/img/structure/B5778951.png)
![6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5778969.png)
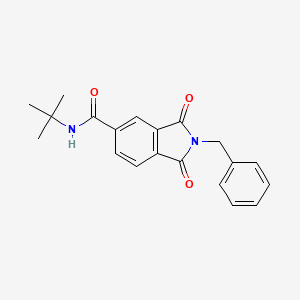

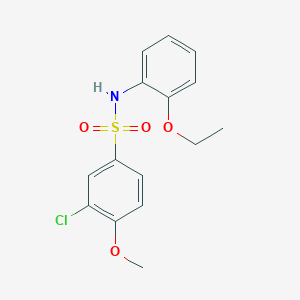
![[(E)-1-(3,3,5,5-tetramethyl-1,2,4,6,7,8-hexahydronaphthalen-2-yl)propan-2-ylideneamino]urea](/img/structure/B5778987.png)
![3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide](/img/structure/B5778994.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5779002.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5779018.png)
